

# "Methyl 4-amino-2-chloropyrimidine-5-carboxylate" chemical properties

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## Compound of Interest

Compound Name:	Methyl 4-amino-2-chloropyrimidine-5-carboxylate
Cat. No.:	B1454211

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## An In-Depth Technical Guide to Methyl 4-amino-2-chloropyrimidine-5-carboxylate

**Executive Summary:** **Methyl 4-amino-2-chloropyrimidine-5-carboxylate** is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyrimidine core, adorned with strategically placed amino, chloro, and methyl carboxylate groups, offers multiple points for chemical modification, making it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a key intermediate in the development of targeted therapeutics, including kinase inhibitors and antiviral agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical attributes of this valuable scaffold.

## Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds, including several approved drugs. Its nitrogen atoms provide hydrogen bonding capabilities, and the aromatic system can engage in  $\pi$ -stacking interactions with biological targets. The strategic substitution of the pyrimidine ring allows for the fine-tuning of physicochemical properties and biological activity.

**Methyl 4-amino-2-chloropyrimidine-5-carboxylate** emerges as a particularly valuable intermediate. The chlorine atom at the C2 position acts as a versatile leaving group for nucleophilic substitution reactions, the amino group at C4 provides a handle for further derivatization, and the methyl carboxylate at C5 can be readily modified, for instance, by conversion to amides. This trifecta of reactive sites allows for the systematic exploration of chemical space around the pyrimidine core, facilitating the development of potent and selective therapeutic agents.[\[1\]](#)[\[2\]](#)

## Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and process development.

### Core Properties

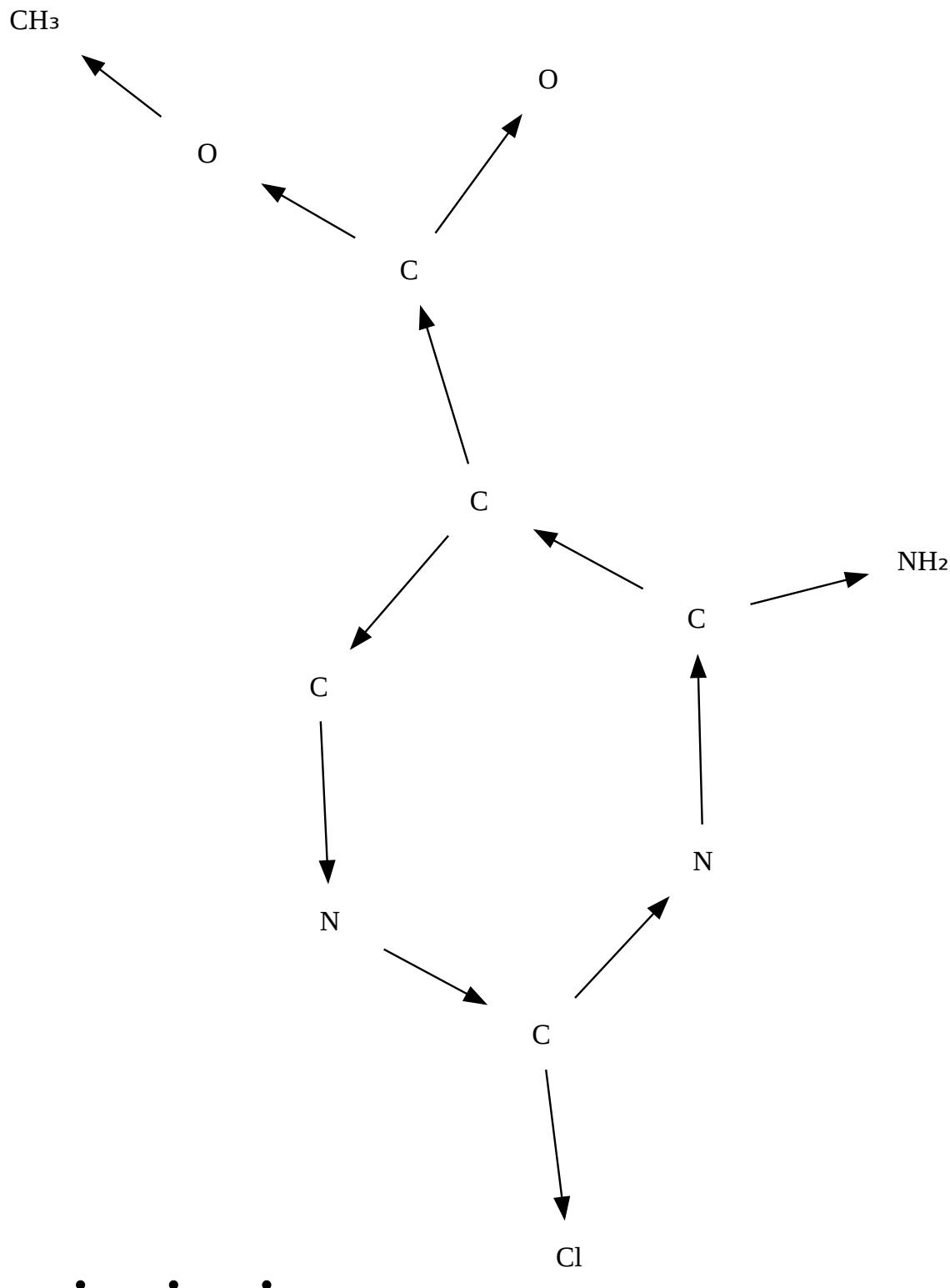
A summary of the key physicochemical properties of **Methyl 4-amino-2-chloropyrimidine-5-carboxylate** is presented below.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>6</sub> ClN <sub>3</sub> O <sub>2</sub>	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	187.59 g/mol	<a href="#">[4]</a>
CAS Number	858269-13-3	<a href="#">[5]</a> <a href="#">[6]</a>
Appearance	Off-white to white crystalline solid	<a href="#">[7]</a>
Crystal System	Monoclinic	<a href="#">[4]</a>
Topological Polar Surface Area (TPSA)	78.1 Å <sup>2</sup>	<a href="#">[3]</a>
Hydrogen Bond Acceptors	5	<a href="#">[3]</a>
Hydrogen Bond Donors	1	<a href="#">[3]</a>

## Molecular Structure and Crystallography

The molecular structure of **Methyl 4-amino-2-chloropyrimidine-5-carboxylate** has been elucidated by X-ray crystallography.<sup>[4]</sup> The analysis reveals that the molecule is nearly planar, a common feature for aromatic heterocyclic systems. A significant structural feature is the presence of an intramolecular N—H···O hydrogen bond between the amino group and the carbonyl oxygen of the ester. This interaction contributes to the planarity and conformational rigidity of the molecule.

In the solid state, molecules are organized into supramolecular chains through intermolecular N—H···N hydrogen bonds, which play a crucial role in stabilizing the crystal lattice.<sup>[4]</sup>



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Caption: Chemical structure of **Methyl 4-amino-2-chloropyrimidine-5-carboxylate**.

# Synthesis and Purification

The synthesis of the title compound has been reported, referencing a procedure originally described by Ballard & Johnson in 1942.<sup>[4]</sup> While the original literature may be less accessible, the general approach to constructing such pyrimidine systems often involves the condensation of a three-carbon component with a urea or guanidine derivative.

A plausible modern synthetic approach is outlined below. This workflow represents a generalized procedure and may require optimization for specific laboratory conditions.



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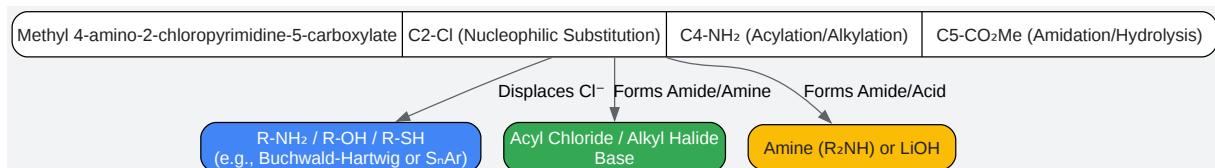
Caption: Generalized workflow for the synthesis and purification of the target compound.

## Experimental Protocol (General):

- Reaction Setup: To a solution of sodium ethoxide in absolute ethanol, add the appropriate guanidine derivative (e.g., 2-chloro-guanidine).
- Condensation: Add a substituted malonate derivative (e.g., a methyl 2-(aminomethylene)-3-oxobutanoate precursor) dropwise to the solution at a controlled temperature.
- Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: After completion, cool the mixture, neutralize with a suitable acid (e.g., acetic acid), and reduce the solvent volume under vacuum. The resulting crude product can be precipitated by adding water.
- Purification: Collect the crude solid by filtration. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane) to obtain crystals of the title compound.<sup>[4]</sup>

## Chemical Reactivity and Derivatization

The synthetic utility of **Methyl 4-amino-2-chloropyrimidine-5-carboxylate** stems from its multiple reactive sites, which can be addressed with good regioselectivity.



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Caption: Key reactivity sites on the **Methyl 4-amino-2-chloropyrimidine-5-carboxylate** scaffold.

- **C2-Chloro Group:** The chlorine atom is activated towards nucleophilic aromatic substitution (S<sub>n</sub>Ar) due to the electron-withdrawing effect of the ring nitrogen atoms. It can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone for introducing diversity and building complex molecules, often serving as the key step in synthesizing libraries of potential drug candidates.[2]
- **C4-Amino Group:** The primary amino group can undergo standard transformations such as acylation, sulfonylation, and alkylation. These modifications are crucial for modulating the compound's hydrogen bonding capacity and overall lipophilicity.
- **C5-Methyl Carboxylate:** The ester group is susceptible to hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. Alternatively, it can be converted directly into a wide range of amides via aminolysis. This position is often modified to interact with specific pockets in a biological target.[1]

## Applications in Medicinal Chemistry

This pyrimidine derivative is a valuable starting material for compounds targeting a range of diseases. Its structure is frequently found as a core component in inhibitors of protein kinases,

which are critical targets in oncology.[\[8\]](#)

**Case Study: Scaffold for Kinase Inhibitors** Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The 4-amino-pyrimidine moiety is particularly effective at forming key hydrogen bonds with the "hinge" region of the kinase domain. By using **Methyl 4-amino-2-chloropyrimidine-5-carboxylate**, medicinal chemists can perform a nucleophilic substitution at the C2 position to introduce a side chain that occupies the hydrophobic pocket, while modifying the C5-ester to interact with the solvent-exposed region, thereby optimizing potency and selectivity.

Derivatives of related 4-aminopyrimidines have also shown promise as antiviral agents, for example, by inhibiting viral enzymes like the human cytomegalovirus (HCMV) pUL89 endonuclease.[\[1\]](#)

## Safety and Handling

As a laboratory chemical, **Methyl 4-amino-2-chloropyrimidine-5-carboxylate** requires careful handling. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related analogues provide essential guidance.[\[9\]](#)[\[10\]](#)

Hazard Identification (based on analogues):

- H315: Causes skin irritation.[\[10\]](#)[\[11\]](#)
- H319: Causes serious eye irritation.[\[10\]](#)[\[11\]](#)
- H335: May cause respiratory irritation.[\[10\]](#)[\[11\]](#)
- H302: Harmful if swallowed.[\[10\]](#)[\[11\]](#)

Recommended Precautions:

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[\[9\]](#)[\[10\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[\[9\]](#)[\[11\]](#)

- Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[9][11]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere to maintain product quality.[9][10]

In case of accidental exposure, follow standard first-aid measures and seek medical attention if symptoms persist.[12] Spills should be contained and cleaned up using appropriate materials, avoiding dust generation.[13]

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